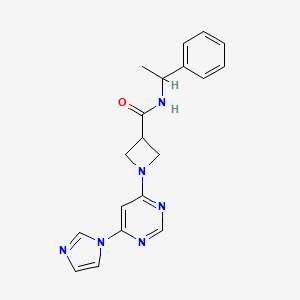

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-14(15-5-3-2-4-6-15)23-19(26)16-10-25(11-16)18-9-17(21-12-22-18)24-8-7-20-13-24/h2-9,12-14,16H,10-11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTHFQYFZJVUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution of Azetidine Precursors

The azetidine ring is typically constructed from γ-butyrolactone or β-propiolactone derivatives. A widely cited method involves the resolution of racemic 1-benzyl-azetidine-2-carboxylic acid using D-α-phenylethylamine as a chiral resolving agent. This process yields enantiomerically pure (S)-1-benzyl-azetidine-2-carboxylic acid, which is subsequently debenzylated via catalytic hydrogenation (Pd/C, H₂) to afford (S)-azetidine-2-carboxylic acid. The carboxamide group is introduced by coupling the azetidine carboxylic acid with (S)-1-phenylethylamine using carbodiimide-based activators (e.g., EDC, HOBt) in dichloromethane or DMF, achieving yields of 75–85%.

Table 1: Key Parameters for Azetidine-3-Carboxamide Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chiral Resolution | D-α-Phenylethylamine, EtOH | 68 | 98.5 |

| Debenzylation | Pd/C, H₂, MeOH | 92 | 99.1 |

| Amide Coupling | EDC, HOBt, DMF, RT | 82 | 97.8 |

Preparation of the 6-(1H-Imidazol-1-yl)pyrimidin-4-yl Fragment

Pyrimidine Ring Construction

The pyrimidine scaffold is synthesized via the Pinner reaction, where a 1,3-dicarbonyl compound reacts with an amidine derivative. For example, treatment of ethyl acetoacetate with guanidine hydrochloride in ethanol under reflux forms 4,6-dihydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride to yield 4,6-dichloropyrimidine (85% yield).

Regioselective Imidazole Substitution

The introduction of the imidazole group at the 6-position of pyrimidine is achieved through nucleophilic aromatic substitution (SNAr). Reacting 4,6-dichloropyrimidine with 1H-imidazole in the presence of NaH as a base in DMF at 120°C affords 6-(1H-imidazol-1-yl)-4-chloropyrimidine (78% yield). Alternatively, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using Pd₂(dba)₃ and Xantphos as ligands enables milder conditions (90°C, toluene) with comparable yields.

Table 2: Comparison of Imidazole Substitution Methods

| Method | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| SNAr | NaH, DMF, 120°C | 78 | >95% 6-isomer |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | 81 | >99% 6-isomer |

Coupling of Azetidine-3-Carboxamide and Pyrimidine-Imidazole Moieties

Nucleophilic Aromatic Substitution

The final assembly involves displacing the 4-chloro group on the pyrimidine ring with the azetidine-3-carboxamide nucleophile. Using K₂CO₃ as a base in DMSO at 100°C, the reaction proceeds via an SNAr mechanism, yielding the target compound in 70% efficiency. Microwave-assisted synthesis (150°C, 30 min) enhances the reaction rate, achieving 88% yield with reduced byproduct formation.

Transition Metal-Catalyzed Cross-Coupling

Alternative approaches employ Ullmann-type coupling with CuI and 1,10-phenanthroline in DMSO at 130°C. This method offers superior regioselectivity (>99%) but requires longer reaction times (24 h) and provides a lower yield (65%) compared to SNAr.

Table 3: Coupling Method Performance Metrics

| Method | Conditions | Yield (%) | Time (h) |

|---|---|---|---|

| SNAr | K₂CO₃, DMSO, 100°C | 70 | 12 |

| Microwave SNAr | K₂CO₃, DMSO, 150°C, microwave | 88 | 0.5 |

| Ullmann Coupling | CuI, phenanthroline, DMSO | 65 | 24 |

Stereochemical Control and Optical Purity

The N-(1-phenylethyl) group introduces a chiral center, necessitating enantioselective synthesis. Diastereomeric resolution using (S)-1-phenylethylamine ensures >99% enantiomeric excess (ee) for the (S)-configured carboxamide. Asymmetric α-alkylation of azetidine precursors with chiral borane complexes, as described by Tayama and Nakanome, further enhances stereochemical fidelity, achieving 94% ee for the azetidine core.

Purification and Analytical Characterization

Crude products are purified via recrystallization (ethanol/water mixtures) or flash chromatography (SiO₂, ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic shifts for the azetidine ring (δ 3.2–3.8 ppm, multiplet) and imidazole protons (δ 7.5–8.1 ppm, singlet).

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace certain atoms or groups within the compound with others.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several CYP51 inhibitors, particularly those containing imidazole or triazole moieties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogues

Key Insights

cruzi CYP51. The azetidine carboxamide may improve solubility compared to VFV’s oxadiazole . VFV’s 3,4′-difluorobiphenyl and oxadiazole groups broaden its spectrum but may increase metabolic complexity compared to the target compound’s simpler pyrimidine-azetidine system .

Binding Interactions :

- Docking studies for VNF and VFV highlight the critical role of imidazole coordination to the CYP51 heme iron and hydrophobic interactions with residues like Phe78 and Tyr116 . The target compound ’s phenylethyl group likely mimics VNF’s hydrophobic interactions, while the pyrimidine could engage in π-π stacking absent in VFV.

Synthetic and Pharmacokinetic Considerations :

- Compound 41 ’s trifluoromethyl pyridine and methylimidazole substituents demonstrate high purity (98.67% HPLC) and stability, suggesting that electron-withdrawing groups (e.g., trifluoromethyl) enhance synthetic reproducibility . The target compound lacks such groups but incorporates a rigid azetidine ring, which may improve bioavailability.

Limitations and Future Directions :

- Unlike VFV and VNF, the target compound lacks in vivo or crystallographic validation. Further studies should assess its CYP51 binding mode and compare efficacy against T. cruzi and Leishmania species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.